[2-(4-Methylphenoxy)phenyl]sulfonyl chloride
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Overview
Description
[2-(4-Methylphenoxy)phenyl]sulfonyl chloride: is a chemical compound with the molecular formula C13H11ClO3S and a molecular weight of 282.75 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methylphenoxy)phenyl]sulfonyl chloride typically involves the reaction of 2-(4-Methylphenoxy)phenol with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine , to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [2-(4-Methylphenoxy)phenyl]sulfonyl chloride undergoes nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products:
Scientific Research Applications
Chemistry:
Synthesis of Sulfonamides: [2-(4-Methylphenoxy)phenyl]sulfonyl chloride is used as a reagent in the synthesis of various sulfonamides, which are important intermediates in organic synthesis.
Biology and Medicine:
Proteomics Research: The compound is used in proteomics research for the modification of proteins and peptides.
Industry:
Chemical Manufacturing: It is used in the production of various chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of [2-(4-Methylphenoxy)phenyl]sulfonyl chloride involves the formation of a sulfonyl intermediate during nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and readily forms covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester products .
Comparison with Similar Compounds
- [2-(4-Methoxyphenoxy)phenyl]sulfonyl chloride
- [2-(4-Chlorophenoxy)phenyl]sulfonyl chloride
Comparison:
- Reactivity: [2-(4-Methylphenoxy)phenyl]sulfonyl chloride is more reactive compared to its methoxy and chloro analogs due to the electron-donating effect of the methyl group, which enhances the nucleophilicity of the phenoxy group .
- Applications: While all three compounds are used in similar applications, this compound is preferred in reactions requiring higher reactivity .
Properties
IUPAC Name |
2-(4-methylphenoxy)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-10-6-8-11(9-7-10)17-12-4-2-3-5-13(12)18(14,15)16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHZJYGOAUUJHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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